molecular formula C14H8F3NOSe B3057506 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- CAS No. 81744-13-0

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-

Cat. No.: B3057506
CAS No.: 81744-13-0
M. Wt: 342.2 g/mol
InChI Key: CSPJPLIQFUNNNU-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- is a compound belonging to the class of organoselenium compounds. This compound is structurally related to ebselen, a well-known antioxidant and anti-inflammatory agent. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- can be synthesized through a copper-catalyzed reaction involving 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield, depending on the specific reaction conditions . Another approach involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which also produces high yields of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- involves its ability to mimic the activity of glutathione peroxidase, an enzyme that reduces hydrogen peroxide and organic hydroperoxides. This compound interacts with various molecular targets, including reactive oxygen species (ROS) and inflammatory mediators, thereby exerting its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Ebselen: A structurally related compound with similar antioxidant and anti-inflammatory properties.

    1,2-Benzisothiazol-3(2H)-one: A sulfur analog with different chemical and biological properties.

    2-Alkyl-1,2-benzisoselenazol-3(2H)-ones: Compounds with alkyl groups instead of the trifluoromethyl group.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,2-benzoselenazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NOSe/c15-14(16,17)9-5-7-10(8-6-9)18-13(19)11-3-1-2-4-12(11)20-18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPJPLIQFUNNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NOSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231333
Record name 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81744-13-0
Record name 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081744130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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